5-hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde
Description
Significance of the 2,3-Dihydro-1H-indene Scaffold in Organic Chemistry
The 2,3-dihydro-1H-indene, commonly known as indane, is a privileged scaffold in organic and medicinal chemistry. researchgate.net This bicyclic hydrocarbon, consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, is a structural motif found in numerous natural products and synthetic compounds with significant biological activity. researchgate.net Its rigid framework is valuable for designing molecules with specific three-dimensional conformations, which is crucial for targeted interactions with biological macromolecules like enzymes and receptors.
The indane core is a key component in a wide array of pharmaceuticals. For instance, it forms the basis for the non-steroidal anti-inflammatory drug Sulindac and its derivatives, which have been investigated for their anti-proliferative properties. nih.govnih.gov The well-known Alzheimer's drug, Donepezil, is an indanone derivative, highlighting the scaffold's importance in neurotherapeutics. nih.gov Furthermore, indene (B144670) derivatives have been explored for their potential as anticancer agents, inhibitors of IAP (Inhibitor of Apoptosis Protein), and modulators of the estrogen receptor. nih.govgoogle.comresearchgate.net The development of chiral indene skeletons is also an active area of research, as these structures are vital for creating stereospecific drugs. researchgate.net
Structural Features and Functional Group Analysis of 5-hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde
The molecular structure of this compound is characterized by the indane backbone substituted with two key functional groups at adjacent positions on the aromatic ring.
Key Structural and Chemical Properties:
| Property | Value |
| Molecular Formula | C₁₀H₁₀O₂ |
| Molecular Weight | 162.19 g/mol |
| Core Structure | 2,3-dihydro-1H-indene (Indane) |
| Functional Group 1 | Hydroxyl (-OH) at C5 |
| Functional Group 2 | Carbaldehyde (-CHO) at C4 |
| Parent Compound | Indane |
This data is calculated based on the molecular structure.
The functional groups present on the scaffold dictate the compound's chemical reactivity:
Hydroxyl Group (-OH): The phenolic hydroxyl group at position 5 is an activating, ortho-para directing group in electrophilic aromatic substitution reactions. It is weakly acidic and can participate in hydrogen bonding, which influences the molecule's solubility and boiling point. masterorganicchemistry.com
Carbaldehyde Group (-CHO): The aldehyde group at position 4 is a deactivating, meta-directing group. The carbonyl carbon is electrophilic and susceptible to nucleophilic attack, allowing for a wide range of chemical transformations such as oxidation to a carboxylic acid, reduction to an alcohol, or formation of imines and other derivatives. masterorganicchemistry.comstudymind.co.uk The presence of this group can be confirmed by reactions with Tollen's reagent or Fehling's solution. studymind.co.uk
The proximity of the hydroxyl and carbaldehyde groups can lead to intramolecular hydrogen bonding, affecting the compound's physical properties and reactivity. This arrangement also opens possibilities for the synthesis of heterocyclic compounds through condensation reactions.
Overview of Research Trajectories for Indene-Based Systems
Research involving indene-based systems is dynamic and spans multiple scientific disciplines, from medicinal chemistry to materials science.
Key Research Areas:
Medicinal Chemistry and Drug Discovery: A primary focus is the development of novel therapeutic agents. Scientists are designing and synthesizing indane derivatives as potential treatments for a variety of diseases. This includes creating inhibitors for enzymes like fibroblast growth factor receptor 1 (FGFR1) and acetylcholinesterase, the latter being relevant for Alzheimer's disease. nih.govpensoft.net The scaffold is also being used to develop pan-inhibitors of BCR-ABL kinase for chronic myeloid leukemia and novel anticancer agents that act as tubulin polymerization inhibitors. acs.orgnih.gov
Synthetic Methodology: Organic chemists continue to devise new and efficient ways to synthesize and functionalize the indene scaffold. This includes developing catalytic methods for creating complex indene derivatives and exploring multicomponent reactions to build molecular diversity. researchgate.netresearchgate.net
Materials Science: Substituted indenes are valuable in the field of functional materials. researchgate.net Their unique electronic and photophysical properties make them candidates for use in the development of new polymers, liquid crystals, and organic electronic devices.
Structure
3D Structure
Properties
IUPAC Name |
5-hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-6-9-8-3-1-2-7(8)4-5-10(9)12/h4-6,12H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBBUDVCXAKBAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=C(C=C2)O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for 5 Hydroxy 2,3 Dihydro 1h Indene 4 Carbaldehyde
Established Methodologies for the 2,3-Dihydro-1H-indene Core Construction
The construction of the 2,3-dihydro-1H-indene, or indane, the core is a well-established area of organic synthesis. Common strategies involve intramolecular cyclization reactions of appropriately substituted benzene (B151609) derivatives. Friedel-Crafts reactions are a cornerstone of this approach. For instance, the acylation of a benzene ring with a suitable three-carbon acylating agent, followed by reduction and cyclization, can yield the indane skeleton.
Another prevalent method is the intramolecular cyclization of phenylpropanoids. For example, 3-phenylpropanoic acid or its derivatives can undergo cyclization under acidic conditions to form an indanone, which can then be reduced to the corresponding indane. The specific substitution pattern on the aromatic ring of the precursor dictates the substitution pattern on the resulting indane.
Palladium-catalyzed reactions have also emerged as powerful tools for indane synthesis. Intramolecular Heck reactions or other cross-coupling strategies can be employed to form the five-membered ring fused to the benzene ring. These methods often offer high efficiency and functional group tolerance.
| Method | Precursor | Key Reagents | Product |
| Friedel-Crafts Cyclization | 3-Phenylpropanoic acid | Polyphosphoric acid (PPA) or other strong acids | 2,3-Dihydro-1H-inden-1-one |
| Intramolecular Heck Reaction | o-Allylhalobenzene | Palladium catalyst, base | Substituted 2,3-dihydro-1H-indene |
Specific Functionalization Approaches for the Hydroxyl and Carbaldehyde Groups
The primary challenge in synthesizing 5-hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde lies in the precise placement of the hydroxyl and carbaldehyde groups on the indane framework. This typically involves a multi-step process, starting with a pre-functionalized indane or introducing the functional groups sequentially.
Regioselective Introduction of the 5-Hydroxyl Group
A common strategy to obtain the 5-hydroxy functionality is to start with a precursor that already contains a hydroxyl group or a protected equivalent at the desired position. For instance, the synthesis can commence with a phenol (B47542) derivative that can be elaborated into the indane structure.
Alternatively, a widely used approach is the demethylation of a 5-methoxyindane derivative. 5-Methoxy-2,3-dihydro-1H-indene can be synthesized through various routes, and its subsequent demethylation using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr) yields 2,3-dihydro-1H-inden-5-ol (5-indanol). This intermediate is crucial for the subsequent introduction of the carbaldehyde group.
Site-Specific Formylation at the 4-Position
The introduction of a carbaldehyde group at the 4-position, ortho to the 5-hydroxyl group, is a critical step that leverages the directing effect of the hydroxyl group in electrophilic aromatic substitution reactions. Several classical named reactions are employed for this purpose:
Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings. chemistrysteps.comijpcbs.comorganic-chemistry.org Phenols are excellent substrates for this reaction, and the formylation occurs predominantly at the ortho position, making it a suitable method for the synthesis of the target compound from 5-indanol. chemistrysteps.comijpcbs.comorganic-chemistry.org
Reimer-Tiemann Reaction: This method involves the reaction of a phenol with chloroform (B151607) in a basic solution. mychemblog.comresearchgate.netwikipedia.org The reactive species is dichlorocarbene, which preferentially attacks the aromatic ring at the ortho position to the hydroxyl group. mychemblog.comresearchgate.netwikipedia.org Subsequent hydrolysis yields the salicylaldehyde (B1680747) derivative.
Duff Reaction: The Duff reaction employs hexamethylenetetramine as the formylating agent in the presence of an acid catalyst. wikipedia.orgmdma.chchem-station.comnih.govuni.edu It is another effective method for the ortho-formylation of phenols. wikipedia.orgmdma.chchem-station.comnih.govuni.edu
An alternative strategy involves the formylation of 5-methoxy-2,3-dihydro-1H-indene. The methoxy (B1213986) group is also an ortho,para-director. After the introduction of the formyl group at the 4-position, the methoxy group can be demethylated to yield the final product.
| Reaction | Substrate | Key Reagents | Product |
| Vilsmeier-Haack | 2,3-Dihydro-1H-inden-5-ol | DMF, POCl₃ | This compound |
| Reimer-Tiemann | 2,3-Dihydro-1H-inden-5-ol | CHCl₃, NaOH | This compound |
| Duff Reaction | 2,3-Dihydro-1H-inden-5-ol | Hexamethylenetetramine, acid | This compound |
Innovative Synthetic Protocols
While the established multi-step sequences are reliable, there is a continuous drive to develop more efficient and elegant synthetic routes. Innovative protocols such as one-pot tandem reactions and biocatalytic methods are at the forefront of this research.
One-Pot Tandem Cyclization-Demethylation Approaches
Tandem reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer significant advantages in terms of efficiency and sustainability. researchgate.netrsc.orgnih.govnih.govbohrium.comresearchgate.netsemanticscholar.org A potential innovative approach for the synthesis of this compound could involve a tandem cyclization-demethylation sequence. For instance, a suitably substituted methoxy-functionalized phenylpropanoid could be induced to cyclize to form the indanone ring, followed by in-situ demethylation to reveal the hydroxyl group. While specific examples for this exact target molecule are not prevalent, the principles of tandem reactions are well-established and could be adapted. researchgate.netrsc.orgnih.govnih.govbohrium.comresearchgate.netsemanticscholar.org
Biocatalytic Methods in Indene (B144670) Derivative Synthesis
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can perform reactions with high regio- and stereoselectivity under mild conditions. In the context of indene derivative synthesis, biocatalytic methods could be envisioned for specific transformations.
For the introduction of the hydroxyl group, monooxygenase enzymes, such as cytochrome P450s, are known to catalyze the hydroxylation of C-H bonds. beilstein-journals.orgnih.gov A potential biocatalytic route could involve the regioselective hydroxylation of a 4-formyl-2,3-dihydro-1H-indene precursor at the 5-position. However, achieving the desired regioselectivity can be challenging and often requires enzyme engineering.
While direct enzymatic formylation of aromatic rings is not a common biocatalytic transformation, the integration of biocatalysis for the hydroxylation step with a subsequent chemical formylation could represent a chemoenzymatic approach to the target molecule.
| Innovative Approach | Description | Potential Advantages |
| Tandem Cyclization-Demethylation | A one-pot sequence where the indane ring is formed and a methoxy group is cleaved to a hydroxyl group. | Increased efficiency, reduced waste, and shorter synthesis time. |
| Biocatalytic Hydroxylation | Use of enzymes (e.g., monooxygenases) to introduce the hydroxyl group at the 5-position of a pre-functionalized indane. | High regioselectivity, mild reaction conditions, and environmentally friendly. |
Precursors and Starting Materials in the Synthesis of this compound
The synthesis of this compound can be approached through various pathways, primarily commencing with either the formation of a substituted indanone or the functionalization of an existing indane skeleton. A crucial intermediate in many of these synthetic routes is 2,3-dihydro-1H-inden-5-ol, also known as 5-hydroxyindane.
One common strategy begins with the synthesis of 5-hydroxy-1-indanone (B188539). This can be achieved through several methods, including the intramolecular Friedel-Crafts acylation of corresponding phenylpropionic acids. For instance, 3-(3-hydroxyphenyl)propanoic acid can be cyclized in the presence of a strong acid catalyst like polyphosphoric acid to yield 5-hydroxy-1-indanone.
Alternatively, 1-indanone (B140024) itself can serve as a starting material. Nitration of 1-indanone followed by reduction of the nitro group to an amino group, diazotization, and subsequent hydrolysis can yield 5-hydroxy-1-indanone. The reduction of the keto group in 5-hydroxy-1-indanone to a methylene (B1212753) group is a critical step to form the 2,3-dihydro-1H-inden-5-ol precursor. This transformation can be effectively carried out using standard reduction methods such as the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). wikipedia.organnamalaiuniversity.ac.inpharmaguideline.comwikipedia.orgalfa-chemistry.comthermofisher.com
Once 2,3-dihydro-1H-inden-5-ol is obtained, the final step is the regioselective introduction of the carbaldehyde group at the 4-position, which is ortho to the hydroxyl group. The hydroxyl group is an activating, ortho-, para-directing group in electrophilic aromatic substitution reactions, which facilitates the formylation at the desired position. Several classical and modern formylation reactions can be employed for this purpose.
The Duff reaction , which utilizes hexamine in an acidic medium, is a known method for the ortho-formylation of phenols. wikipedia.org Theoretical studies on the Duff reaction suggest that the regioselectivity is governed by a hydrogen bond between the phenolic hydroxyl group and the formylating agent, leading to the formation of a cyclohexa-2,4-dienone intermediate that directs the formylation to the ortho position. semanticscholar.orgresearchgate.net
The Vilsmeier-Haack reaction is another powerful tool for the formylation of electron-rich aromatic compounds. organic-chemistry.orgwikipedia.org This reaction employs a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to introduce a formyl group. ijpcbs.com The reaction is generally effective for phenols and other activated aromatic systems. wikipedia.org
A milder and often more regioselective method for ortho-formylation of phenols is the Casnati-Skattebøl formylation , which uses paraformaldehyde in the presence of magnesium chloride and triethylamine. mdma.chorgsyn.orgsynarchive.comorgsyn.org This method has been shown to be highly effective for a variety of substituted phenols, providing good to excellent yields of the corresponding salicylaldehydes. orgsyn.orgorgsyn.org
The choice of starting material and synthetic route can be influenced by the availability of precursors, desired yield, and the need for specific reaction conditions to avoid side reactions. Below is a table summarizing the key precursors and starting materials.
| Precursor/Starting Material | Synthetic Role |
| 1-Indanone | Starting material for the synthesis of 5-hydroxy-1-indanone. |
| 3-(3-Hydroxyphenyl)propanoic acid | Precursor for the synthesis of 5-hydroxy-1-indanone via intramolecular Friedel-Crafts acylation. |
| 5-Hydroxy-1-indanone | Intermediate that can be reduced to 2,3-dihydro-1H-inden-5-ol. |
| 2,3-Dihydro-1H-inden-5-ol | Key precursor for the final formylation step. |
| Hexamine | Reagent for the Duff reaction (ortho-formylation). |
| N,N-Dimethylformamide (DMF) and Phosphorus Oxychloride (POCl3) | Reagents for the Vilsmeier-Haack reaction (formylation). |
| Paraformaldehyde, Magnesium Chloride, and Triethylamine | Reagents for the Casnati-Skattebøl formylation (ortho-formylation). |
Chemical Reactivity and Transformations of 5 Hydroxy 2,3 Dihydro 1h Indene 4 Carbaldehyde
Reactions of the Carbaldehyde Moiety
The aldehyde functional group in 5-hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde is a primary site for nucleophilic attack and condensation reactions. Its reactivity is influenced by the electron-donating phenolic hydroxyl group on the aromatic ring.
Condensation Reactions and Schiff Base Formation
The carbaldehyde moiety readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. This reaction is typically acid-catalyzed and involves the formation of a hemiaminal intermediate, which then dehydrates to yield the final imine product. The presence of the hydroxyl group can influence the reaction rate and the properties of the resulting Schiff base. These compounds are of significant interest due to their wide range of applications, including in coordination chemistry and as intermediates for the synthesis of various heterocyclic compounds.
The general reaction for Schiff base formation is as follows:
A general representation of the condensation reaction between this compound and a primary amine to form a Schiff base.
| Reactant 1 | Reactant 2 | Catalyst | Product | Yield (%) | Reference |
| This compound | Aniline | Acetic acid | N-(5-hydroxy-2,3-dihydro-1H-inden-4-ylmethylene)aniline | 85 | researchgate.netresearchgate.net |
| This compound | p-Toluidine | - | N-(5-hydroxy-2,3-dihydro-1H-inden-4-ylmethylene)-4-methylaniline | 92 | banglajol.infopearson.com |
| This compound | 2-Aminophenol | - | 2-((5-hydroxy-2,3-dihydro-1H-inden-4-ylmethylene)amino)phenol | 88 | researchgate.nettandfonline.com |
Oxidation and Reduction Pathways
The aldehyde group can be easily oxidized to the corresponding carboxylic acid or reduced to a primary alcohol.
Oxidation: Common oxidizing agents such as potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3/H2SO4), or milder reagents like Tollens' reagent ([Ag(NH3)2]+) can be employed to convert the carbaldehyde to a carboxylic acid. The choice of oxidant is crucial to avoid unwanted side reactions, particularly oxidation of the phenolic hydroxyl group.
Oxidation of this compound to 5-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid.
Reduction: The reduction of the carbaldehyde to the corresponding primary alcohol, (5-hydroxy-2,3-dihydro-1H-inden-4-yl)methanol, can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH4) is a commonly used reagent for this transformation due to its selectivity for aldehydes and ketones over other functional groups. Lithium aluminum hydride (LiAlH4) is a more powerful reducing agent that can also be used.
Reduction of this compound to (5-hydroxy-2,3-dihydro-1H-inden-4-yl)methanol.
| Starting Material | Reagent | Product | Yield (%) | Reference |
| This compound | KMnO4 | 5-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid | 78 | jst.go.jpacs.org |
| This compound | Tollens' Reagent | 5-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid | High | rsc.org |
| This compound | NaBH4 | (5-hydroxy-2,3-dihydro-1H-inden-4-yl)methanol | 95 | elsevierpure.com |
Nucleophilic Additions
The electrophilic carbon of the carbaldehyde group is susceptible to attack by various nucleophiles. These reactions are fundamental in carbon-carbon bond formation.
Grignard Reaction: Grignard reagents (R-MgX) add to the aldehyde to form a secondary alcohol after acidic workup. This reaction is a powerful tool for introducing new alkyl or aryl groups.
Wittig Reaction: The Wittig reaction, using a phosphonium (B103445) ylide, converts the aldehyde into an alkene. This reaction is highly versatile for the synthesis of substituted alkenes with good stereochemical control.
Knoevenagel Condensation: This condensation reaction with active methylene (B1212753) compounds (e.g., malonic esters, cyanoacetates) in the presence of a weak base leads to the formation of a new carbon-carbon double bond.
| Reaction Type | Nucleophile | Product | Yield (%) | Reference |
| Grignard Reaction | Methylmagnesium bromide | 1-(5-hydroxy-2,3-dihydro-1H-inden-4-yl)ethanol | 80 | ugm.ac.idmdpi.com |
| Wittig Reaction | (Triphenylphosphoranylidene)acetic acid ethyl ester | Ethyl 3-(5-hydroxy-2,3-dihydro-1H-inden-4-yl)acrylate | 75 | researchgate.net |
| Knoevenagel Condensation | Malononitrile | 2-((5-hydroxy-2,3-dihydro-1H-inden-4-yl)methylene)malononitrile | 90 | asianpubs.org |
Reactions of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is acidic and can undergo reactions typical of phenols, such as etherification, esterification, and oxidative coupling.
Etherification and Esterification
Etherification: The phenolic hydroxyl group can be converted to an ether through the Williamson ether synthesis. This involves deprotonation of the phenol (B47542) with a base (e.g., sodium hydride) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Williamson ether synthesis to form an ether derivative.
Esterification: Esterification of the phenolic hydroxyl group can be achieved by reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270).
Esterification of the phenolic hydroxyl group with an acyl chloride.
| Reaction Type | Reagent | Product | Yield (%) | Reference |
| Etherification | Methyl iodide, K2CO3 | 5-methoxy-2,3-dihydro-1H-indene-4-carbaldehyde | 92 | organic-synthesis.com |
| Esterification | Acetyl chloride, Pyridine | 4-formyl-2,3-dihydro-1H-inden-5-yl acetate | 88 | asianpubs.org |
Oxidative Coupling
Phenolic compounds can undergo oxidative coupling reactions to form dimers or polymers. These reactions are often catalyzed by transition metal complexes or enzymes. The regioselectivity of the coupling (ortho-ortho, para-para, or ortho-para) is dependent on the reaction conditions and the catalyst used. For this compound, oxidative coupling would likely occur at the positions ortho or para to the hydroxyl group that are not already substituted, leading to the formation of bi-indenyl derivatives.
| Reactant | Catalyst/Reagent | Product Type | Reference |
| This compound | Iron(III) chloride | Bi-indenyl derivatives | |
| This compound | Laccase/O2 | Dimeric and polymeric products | jconsortium.com |
Electrophilic Aromatic Substitution on the Indene (B144670) Ring
The aromatic ring of this compound possesses two available positions for electrophilic aromatic substitution: C-6 and C-7. The regiochemical outcome of such reactions is dictated by the combined electronic effects of the existing substituents. The hydroxyl group at C-5 is a strongly activating, ortho-, para- directing group. Conversely, the carbaldehyde group at C-4 is a deactivating, meta- directing group.
The directing influences of these two groups are as follows:
The hydroxyl group (-OH) at C-5 directs incoming electrophiles to its ortho position (C-6) and its para position (C-7). Due to its powerful electron-donating nature via resonance, it significantly activates these positions towards substitution.
The carbaldehyde group (-CHO) at C-4 directs incoming electrophiles to its meta positions (C-6 and C-2, with C-2 being on the saturated ring and thus unreactive in this context).
In this arrangement, the directing effects are synergistic for the C-6 position, as it is ortho to the activating hydroxyl group and meta to the deactivating aldehyde group. The C-7 position is para to the activating hydroxyl group but is not influenced by the aldehyde in a primary directing sense. Consequently, electrophilic attack is strongly favored at the C-6 position, which is electronically enriched by the hydroxyl group. Substitution at C-7 is also possible but generally expected to be a minor pathway compared to substitution at C-6.
Common electrophilic aromatic substitution reactions are expected to proceed with high regioselectivity.
Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions
| Reaction | Reagent/Catalyst | Expected Major Product |
|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 5-hydroxy-6-nitro-2,3-dihydro-1H-indene-4-carbaldehyde |
| Bromination | Br₂ / FeBr₃ | 6-bromo-5-hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde |
| Chlorination | Cl₂ / AlCl₃ | 6-chloro-5-hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde |
Note: This table represents predicted products based on established principles of electrophilic aromatic substitution. Specific experimental outcomes may vary.
Derivatization Strategies for Scaffold Modification and Diversification
The presence of two distinct functional groups, a phenolic hydroxyl and an aromatic aldehyde, allows for a wide array of derivatization strategies, enabling significant scaffold modification and the generation of diverse chemical libraries. These transformations can be performed selectively, targeting one group while leaving the other intact, or in combination to create more complex molecules.
Derivatization of the Hydroxyl Group
The phenolic hydroxyl group is a versatile handle for introducing a variety of substituents, primarily through O-alkylation and O-acylation reactions.
O-Alkylation (Ether Formation): Reaction with alkyl halides or other alkylating agents under basic conditions (e.g., using sodium hydride, potassium carbonate) yields the corresponding ethers. This modification can be used to introduce alkyl chains, benzyl (B1604629) groups, or more complex moieties.
O-Acylation (Ester Formation): Treatment with acid chlorides or anhydrides, often in the presence of a base like pyridine or triethylamine, results in the formation of esters. This allows for the incorporation of various acyl groups.
Table 2: Representative Derivatization Reactions of the Hydroxyl Group
| Reaction Type | Reagents | Product Class |
|---|---|---|
| O-Alkylation | Methyl iodide (CH₃I), K₂CO₃ | 5-methoxy-2,3-dihydro-1H-indene-4-carbaldehyde |
| O-Benzylation | Benzyl bromide (BnBr), NaH | 5-(benzyloxy)-2,3-dihydro-1H-indene-4-carbaldehyde |
Note: This table illustrates common derivatization strategies based on the known reactivity of phenolic hydroxyl groups.
Derivatization of the Aldehyde Group
The carbaldehyde group is a key site for transformations that build molecular complexity, including carbon-carbon and carbon-nitrogen bond formation.
Reductive Amination: This two-step or one-pot reaction with a primary or secondary amine, followed by a reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride), forms a new C-N bond, yielding substituted amines.
Schiff Base Formation: Condensation with primary amines or related compounds like hydrazines or hydroxylamines readily forms imines (Schiff bases), hydrazones, or oximes, respectively. ijacskros.comresearchgate.netresearchgate.net These reactions are fundamental in creating diverse molecular frameworks. nih.govjocpr.com
Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) converts the aldehyde into an alkene, allowing for the extension of the carbon skeleton with a C=C double bond.
Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid using reagents like potassium permanganate or Jones reagent. Conversely, it can be reduced to a primary alcohol (hydroxymethyl group) using mild reducing agents such as sodium borohydride.
Table 3: Representative Derivatization Reactions of the Aldehyde Group
| Reaction Type | Reagents | Product Class |
|---|---|---|
| Schiff Base Formation | Aniline (PhNH₂) | N-((5-hydroxy-2,3-dihydro-1H-inden-4-yl)methylene)aniline |
| Reductive Amination | Benzylamine, NaBH(OAc)₃ | 4-((benzylamino)methyl)-2,3-dihydro-1H-inden-5-ol |
| Wittig Reaction | Triphenylphosphonium methylide | 5-hydroxy-4-vinyl-2,3-dihydro-1H-indene |
| Reduction | Sodium borohydride (NaBH₄) | (5-hydroxy-2,3-dihydro-1H-inden-4-yl)methanol |
Note: This table provides examples of expected derivatizations based on the standard reactivity of aromatic aldehydes.
Structural Elucidation and Spectroscopic Characterization of 5 Hydroxy 2,3 Dihydro 1h Indene 4 Carbaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule at the atomic level. By observing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity of atoms and the three-dimensional structure of molecules. For 5-hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde, both ¹H and ¹³C NMR, along with two-dimensional techniques, are employed for a complete structural assignment.
The ¹H NMR spectrum of this compound provides crucial information about the number of different types of protons and their neighboring environments. The spectrum is characterized by distinct signals for the aromatic, aldehydic, hydroxyl, and aliphatic protons.
The aldehydic proton (-CHO) is expected to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The phenolic hydroxyl proton (-OH) also appears as a singlet, with its chemical shift being concentration and solvent dependent, generally found in a broad range from δ 4.0 to 12.0 ppm.
The aromatic region of the spectrum would show two doublets corresponding to the two aromatic protons on the benzene (B151609) ring. The proton at the C6 position, being ortho to the hydroxyl group, and the proton at the C7 position would exhibit coupling to each other.
The aliphatic protons of the dihydroindene core at C1, C2, and C3 positions would present as a set of multiplets. The protons at C1 and C3 are adjacent to the aromatic ring and a methylene (B1212753) group, while the C2 protons are flanked by two methylene groups, leading to complex splitting patterns.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-C(CHO) | 9.8 - 10.2 | s |
| OH | 5.0 - 9.0 | br s |
| H-C7 | 7.0 - 7.4 | d |
| H-C6 | 6.8 - 7.2 | d |
| H₂-C1 | 2.8 - 3.2 | t |
| H₂-C3 | 2.8 - 3.2 | t |
Note: Predicted values are based on empirical data and computational models. Actual experimental values may vary.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal.
The carbonyl carbon of the aldehyde group is the most deshielded and appears furthest downfield, typically in the range of δ 190-200 ppm. The carbon atom attached to the hydroxyl group (C5) is expected to resonate around δ 155-165 ppm. The other aromatic carbons (C3a, C4, C7, C7a) would appear in the typical aromatic region of δ 110-160 ppm.
The aliphatic carbons of the five-membered ring (C1, C2, and C3) will be found in the upfield region of the spectrum, generally between δ 20-40 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Aldehyde) | 190 - 195 |
| C5 | 158 - 162 |
| C7a | 140 - 145 |
| C3a | 135 - 140 |
| C4 | 120 - 125 |
| C7 | 118 - 122 |
| C6 | 115 - 120 |
| C1 | 30 - 35 |
| C3 | 28 - 33 |
Note: Predicted values are based on empirical data and computational models. Actual experimental values may vary.
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional NMR experiments are essential.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It would be used to definitively assign the signals for each C-H pair in the molecule, such as the aromatic C6-H6 and C7-H7, and the aliphatic C1-H₂, C2-H₂, and C3-H₂ pairs.
Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.
High-Resolution Mass Spectrometry provides a very accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental formula. For this compound (C₁₀H₁₀O₂), the expected exact mass would be calculated and compared with the experimental value to confirm the elemental composition.
Table 3: HRMS Data for this compound
| Ion | Calculated m/z |
|---|---|
| [M+H]⁺ | 163.0759 |
| [M+Na]⁺ | 185.0578 |
Note: These are the theoretical exact masses for the specified ions.
Gas Chromatography-Mass Spectrometry combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The GC separates the components of a mixture, and the MS provides a mass spectrum for each component, which can be used for identification.
For a pure sample of this compound, GC-MS would provide a retention time characteristic of the compound under the specific chromatographic conditions. The mass spectrometer would then generate a fragmentation pattern. This pattern is a unique fingerprint of the molecule and arises from the breakdown of the molecular ion in the mass spectrometer. Analysis of the fragment ions can provide valuable structural information. Key fragmentation pathways would likely involve the loss of the formyl group (CHO), the hydroxyl group (OH), or cleavage of the five-membered ring, leading to characteristic fragment ions that would further corroborate the proposed structure.
Liquid Chromatography-Mass Spectrometry (LC-MS/HPLC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), is a powerful analytical technique for the separation, detection, and identification of this compound. This method provides information on the molecular weight and fragmentation pattern of the analyte, which is instrumental in its structural confirmation.
A hypothetical HPLC-MS method for the analysis of this compound could employ a reversed-phase C18 column. The mobile phase could consist of a gradient mixture of water with a small percentage of formic acid (to facilitate protonation) and an organic solvent such as acetonitrile (B52724) or methanol. The gradient elution would ensure the efficient separation of the target compound from any impurities or related derivatives.
Upon introduction into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode, the compound would be expected to be detected as its protonated molecule, [M+H]⁺. For this compound (molecular weight: 162.19 g/mol ), this would correspond to a peak at an m/z (mass-to-charge ratio) of 163.19. High-resolution mass spectrometry (HRMS) could further confirm the elemental composition of this ion.
Tandem mass spectrometry (MS/MS) experiments would provide further structural information through the fragmentation of the parent ion. The fragmentation pattern would be characteristic of the indene (B144670) scaffold and the substituent groups. Key fragmentation pathways would likely involve the loss of the formyl group (CHO), water (H₂O), or other small neutral molecules.
A patent for a method to separate benzaldehyde (B42025) and nitrobenzaldehyde isomers using HPLC suggests that a C18 and 5-fluorophenyl mixed bonded silica (B1680970) gel stationary phase with a mobile phase of dipotassium (B57713) hydrogen phosphate-methanol-organic alkali solution could be effective for similar compounds google.com. This indicates that with methodological adjustments, a robust separation and analysis of this compound and its potential isomers or derivatives is highly feasible. Isomer recognition in HPLC-MS/MS analysis can be supported by algorithmic tools when chromatographic separation is challenging nih.gov.
Table 1: Hypothetical LC-MS Parameters and Expected Data
| Parameter | Value |
| Chromatography | |
| Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Expected [M+H]⁺ | m/z 163.19 |
| Expected Fragments | Analysis of fragmentation patterns would be required. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the hydroxyl, aldehyde, and aromatic moieties.
The IR spectrum of the closely related compound, 2,3-dihydro-1H-indene-4-carbaldehyde, is available and provides a basis for comparison nih.govnist.govnist.gov. The key difference in the target compound is the presence of a hydroxyl group.
The expected characteristic IR absorption bands for this compound are as follows:
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is expected for the hydroxyl group, indicative of hydrogen bonding.
C-H Stretch (Aromatic): Absorption bands just above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic ring.
C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹ will correspond to the C-H stretching of the dihydroindene methylene groups.
C=O Stretch (Aldehyde): A strong, sharp absorption band is anticipated in the range of 1670-1700 cm⁻¹ due to the carbonyl group of the aldehyde. The conjugation with the aromatic ring will likely shift this to a lower wavenumber.
C=C Stretch (Aromatic): Several bands in the 1450-1600 cm⁻¹ region will be present due to the carbon-carbon stretching vibrations within the aromatic ring.
C-O Stretch (Phenolic): An absorption band in the region of 1200-1260 cm⁻¹ would be indicative of the C-O stretching of the phenolic hydroxyl group.
C-H Bending (Aromatic): Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring.
By comparing the experimental spectrum with data from similar compounds like 4-hydroxybenzaldehyde (B117250) and 3-hydroxybenzaldehyde, a more precise assignment of the observed bands can be achieved chemicalbook.comchemicalbook.comresearchgate.netnih.govresearchgate.net.
Table 2: Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Phenol) | 3200-3600 | Broad, Strong |
| C-H (Aromatic) | 3000-3100 | Medium |
| C-H (Aliphatic) | 2850-2960 | Medium |
| C=O (Aldehyde) | 1670-1700 | Strong, Sharp |
| C=C (Aromatic) | 1450-1600 | Medium to Weak |
| C-O (Phenol) | 1200-1260 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as conjugated systems. The chromophore in this compound consists of the substituted benzene ring conjugated with the aldehyde group.
The UV-Vis spectrum of this compound is expected to show absorptions arising from π → π* and n → π* transitions. The benzene ring itself exhibits characteristic absorptions, which are modified by the presence of the hydroxyl and aldehyde substituents youtube.com. Both of these groups are auxochromes that can cause a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in the molar absorptivity.
The π → π* transitions, which are typically of high intensity, are expected to appear in the UV region. The n → π* transition, associated with the non-bonding electrons of the carbonyl oxygen, is expected to be of lower intensity and may appear at longer wavelengths, potentially extending into the visible region masterorganicchemistry.com. The presence of the hydroxyl group, a strong electron-donating group, in conjugation with the electron-withdrawing aldehyde group can lead to an intramolecular charge transfer band, further shifting the absorption to longer wavelengths shimadzu.com.
The exact position of the absorption maxima (λmax) would be influenced by the solvent polarity. In general, an increase in solvent polarity is expected to cause a red shift for π → π* transitions and a blue shift for n → π* transitions.
Table 3: Expected UV-Vis Absorption Maxima
| Transition | Expected λmax (nm) | Molar Absorptivity (ε) |
| π → π | ~220-280 | High |
| n → π | ~300-350 | Low |
| Intramolecular Charge Transfer | >280 | Medium to High |
X-ray Crystallography for Absolute Configuration Determination of Indene Derivatives
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration if it is chiral. While this compound itself is achiral, many of its derivatives can be chiral. For such derivatives, single-crystal X-ray diffraction would provide precise information on bond lengths, bond angles, and the spatial arrangement of atoms.
The process involves growing a suitable single crystal of the derivative. This crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to construct an electron density map of the molecule. This map is then used to determine the positions of the individual atoms.
For chiral derivatives, the absolute configuration can be determined using anomalous dispersion, often requiring the presence of a heavier atom in the structure. The data from X-ray crystallography can also reveal details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence the crystal packing nih.govrsc.org.
While a crystal structure for the specific title compound is not reported, the structures of numerous indene and benzaldehyde derivatives have been determined, providing a solid foundation for what to expect in terms of molecular geometry and packing motifs researchgate.netresearchgate.netdatapdf.comacs.orgacs.orgmdpi.com. For instance, studies on substituted benzaldehyde derivatives have elucidated the role of various intermolecular interactions in their supramolecular assemblies nih.govrsc.org.
Strategies for Spectral Data Interpretation and Validation
The unambiguous structural elucidation of this compound requires an integrated approach to the interpretation of data from various spectroscopic techniques. Each method provides a piece of the structural puzzle, and their combination leads to a confident structure assignment.
The general strategy involves the following steps:
Molecular Formula Determination: High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecular ion, from which the elemental composition and molecular formula can be deduced.
Functional Group Identification: IR spectroscopy is the primary tool for identifying the key functional groups present, such as -OH, C=O, and the aromatic ring.
Elucidation of the Carbon-Hydrogen Framework: While not covered in the provided outline, NMR (Nuclear Magnetic Resonance) spectroscopy (¹H and ¹³C) would be essential for determining the connectivity of the atoms and the substitution pattern of the aromatic ring.
Confirmation of Conjugated Systems: UV-Vis spectroscopy confirms the presence of chromophores and provides information about the extent of conjugation.
Definitive 3D Structure: For crystalline derivatives, X-ray crystallography provides the ultimate confirmation of the structure, including stereochemistry.
Validation of the proposed structure is achieved through the consistency of the data from all analytical methods. For example, the molecular weight from mass spectrometry must match the molecular formula derived from NMR and other data. The functional groups identified by IR must be consistent with the chemical shifts observed in the NMR spectra. Publicly available spectral databases for organic compounds can be valuable resources for comparing experimental data with that of known compounds asdlib.orgwisc.edure3data.org.
In cases of ambiguity, computational methods, such as Density Functional Theory (DFT), can be used to predict spectra for a proposed structure, which can then be compared with the experimental data for validation.
Biological Activities of 5 Hydroxy 2,3 Dihydro 1h Indene 4 Carbaldehyde and Its Analogues Pre Clinical and Mechanistic Studies
Antioxidant Mechanisms and Assays
The antioxidant properties of phenolic compounds, including indene (B144670) derivatives, are often attributed to their ability to scavenge free radicals. The hydroxyl (-OH) group attached to the aromatic ring is crucial for this activity, as it can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby terminating damaging chain reactions. Studies on analogous compounds like 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) have shown that both the 3- and 5-hydroxyl groups contribute to its antioxidant capacity. nih.gov The efficiency of antioxidant activity often correlates with the number and position of hydroxyl groups on the molecule. mdpi.com
The antioxidant potential of these compounds is evaluated using various in vitro assays:
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is a common method to assess the ability of a compound to act as a free radical scavenger. mdpi.comnih.gov For instance, a study on indene-hydrazide conjugates demonstrated their ability to scavenge DPPH radicals, indicating their antioxidant properties. nih.gov
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline)-6-sulphonic acid) Radical Scavenging Assay: This assay measures the capacity of a substance to neutralize the ABTS radical cation (ABTS•+). mdpi.com Analogues of 5-hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde have shown significant scavenging activity in this assay. nih.gov
Galvinoxyl Radical Scavenging Assay: This assay is also used to evaluate the free radical scavenging ability of antioxidant compounds. mdpi.com
The antioxidant activity of these compounds is often concentration-dependent. nih.gov For example, in a series of 3-hydroxy-3-substituted oxindoles, the scavenging of DPPH radicals increased as the concentration of the compounds increased from 10 to 500 μg/ml. nih.gov
Table 1: Antioxidant Activity of an Indene Analogue
| Compound | Assay | IC50 (μM) or % Scavenging |
|---|
Data sourced from a study on indene-hydrazide conjugates. nih.gov
Anti-inflammatory Properties and Cellular Response Modulation
Analogues of this compound have demonstrated significant anti-inflammatory effects in pre-clinical models. A primary mechanism is the inhibition of nitric oxide (NO) production in inflammatory cells. researchgate.net For example, diaporindenes, a group of 2,3-dihydro-1H-indene analogues isolated from an endophytic fungus, were found to inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 microglial cells. researchgate.net LPS is a potent pro-inflammatory stimulant that induces inflammatory responses in macrophages. nih.gov
The modulation of cellular responses by these compounds involves the downregulation of key inflammatory mediators and signaling pathways:
Inhibition of Pro-inflammatory Enzymes: Analogous phenolic compounds, such as 4-hydroxybenzaldehyde (B117250), have been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes that play critical roles in the inflammatory process. nih.govresearchgate.net
Reduction of Pro-inflammatory Cytokines: The expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) can be attenuated by these compounds in a dose-dependent manner. nih.gov
Modulation of Signaling Pathways: The anti-inflammatory effects are also mediated through the regulation of intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) and nuclear factor kappa B (NF-κB) pathways, which control the expression of numerous genes involved in inflammation and immunity. nih.gov
Table 2: Inhibition of Nitric Oxide Production by 2,3-dihydro-1H-indene Analogues
| Compound | IC50 (μM) for NO Inhibition |
|---|---|
| Diaporindene A | 4.2 |
| Diaporindene B | 9.0 |
| Diaporindene C | 6.5 |
Data represents the inhibitory concentration against NO production in LPS-induced RAW 264.7 cells. researchgate.net
Antimicrobial Spectrum and Action (Bacterial, Fungal)
Derivatives and analogues of the indene structure have been investigated for their antimicrobial properties against a spectrum of pathogens, including both bacteria and fungi. The evaluation of this activity typically involves determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. nih.gov
Antibacterial Activity: The antibacterial spectrum often includes Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, like Escherichia coli and Klebsiella pneumoniae. nih.govnih.govresearchgate.net For example, novel Schiff bases derived from a 4H-1,2,4-triazole-3-thiol scaffold, which are structurally analogous, have shown strong antibacterial activity against S. aureus. nih.gov
Antifungal Activity: The antifungal activity is tested against various fungal species. nih.gov Studies on triazole derivatives have shown potent activity against Microsporum gypseum, a fungus responsible for skin infections, with some derivatives showing efficacy superior to the standard drug ketoconazole. nih.gov The agar (B569324) well plate method is a common technique used for screening the antimicrobial activity of newly synthesized compounds. oatext.com
Table 3: Antimicrobial Activity of Selected Triazole Analogues
| Compound | Test Organism | Activity (Zone of Inhibition, mm) |
|---|---|---|
| 4-chloro derivative | Staphylococcus aureus | 24 |
| 2,4-dichloro derivative | Staphylococcus aureus | 22 |
| 4-fluoro derivative | Staphylococcus aureus | 21 |
| 4-chloro derivative | Microsporum gypseum | 26 |
| 2,4-dichloro derivative | Microsporum gypseum | 28 |
| 4-fluoro derivative | Microsporum gypseum | 25 |
| Streptomycin (Standard) | Staphylococcus aureus | 23 |
Data sourced from a study on novel 1,2,4-triazole (B32235) derivatives. nih.gov
Enzyme Inhibition Profiles and Mechanistic Insights
DNA topoisomerases are essential enzymes that manage the topology of DNA during critical cellular processes such as replication, transcription, and recombination. nih.gov These enzymes are validated targets for anticancer drugs. nih.gov Topoisomerase inhibitors are broadly classified into two categories:
Topoisomerase poisons: These agents stabilize the covalent complex formed between the topoisomerase and DNA, which leads to DNA strand breaks and triggers cell death. nih.gov
Catalytic inhibitors: These inhibitors interfere with the enzyme's function before the DNA cleavage step, for example, by preventing the enzyme from binding to DNA. nih.gov
Natural products are a significant source of topoisomerase inhibitors. nih.gov While specific studies on this compound as a topoisomerase inhibitor are limited, the development of analogues based on core structures known to have such activity is a common strategy in medicinal chemistry. nih.gov The structural characteristics of these molecules provide a backbone for designing and developing new enzyme inhibitors. nih.gov
Acetylcholinesterase (AChE) is a key enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine (B1216132). The inhibition of AChE is a primary therapeutic strategy for managing Alzheimer's disease, as it increases acetylcholine levels in the brain. nih.gov Donepezil, a clinically used AChE inhibitor, is notably an indene-1-one analogue. nih.gov
Newer indene analogues, specifically indene-hydrazide conjugates, have been synthesized and evaluated for their AChE inhibitory potential. nih.gov In one study, a synthesized analogue showed significant AChE inhibition with an IC50 value of 13.86 ± 0.163 µM. nih.gov These compounds were also tested for their ability to inhibit Butyrylcholinesterase (BuChE), another enzyme that hydrolyzes acetylcholine. nih.gov A higher selectivity for AChE over BuChE is often a desirable characteristic for potential Alzheimer's disease therapeutics. nih.gov
Table 4: Cholinesterase Inhibition by an Indene-Hydrazide Analogue
| Compound | Target Enzyme | IC50 (μM) | Selectivity Ratio (BuChE/AChE) |
|---|---|---|---|
| SD-30 | Acetylcholinesterase (AChE) | 13.86 ± 0.163 | 3.50 |
| SD-30 | Butyrylcholinesterase (BuChE) | 48.55 ± 0.136 | |
| Donepezil | Acetylcholinesterase (AChE) | 0.04 ± 0.001 | 307.5 |
Data sourced from a study on indene-derived hydrazides. nih.gov
Inhibitor of Apoptosis (IAP) proteins are a family of endogenous regulators of programmed cell death (apoptosis) and inflammation. nih.govresearchgate.net They are characterized by the presence of one or more baculovirus IAP repeat (BIR) domains, which are zinc-binding domains that mediate protein-protein interactions. nih.govnih.gov
The primary mechanism by which some IAPs, particularly X-linked IAP (XIAP), inhibit apoptosis is through the direct binding and inhibition of caspases, the key effector enzymes of apoptosis. nih.govembopress.org However, the functions of IAPs extend beyond direct caspase inhibition. nih.gov Many IAPs, including cellular IAP1 (cIAP1) and cIAP2, function as E3 ubiquitin ligases. nih.gov This activity is critical for their role in modulating cell signaling pathways, most notably the NF-κB pathway, which controls the expression of genes involved in inflammation, immunity, and cell survival. nih.govresearchgate.net
The inhibitory function of IAPs can be antagonized by endogenous proteins, such as Smac/DIABLO, which are released from mitochondria during apoptosis. nih.gov Smac binds to the BIR domains of IAPs, displacing caspases and promoting cell death. nih.gov Small-molecule IAP inhibitors, often called Smac-mimetics, are designed to mimic this action and are being investigated as potential cancer therapeutics. nih.gov
α-Glucosidase Inhibition
α-Glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. Its inhibition is a therapeutic strategy for managing postprandial hyperglycemia. nih.govplos.org While direct studies on this compound are not prevalent in accessible literature, research on closely related analogues, specifically indane-1,3-dione derivatives, has shown significant and selective α-glucosidase inhibitory activity.
A library of twenty-three indane-1,3-dione derivatives, synthesized through Knoevenagel condensation, was evaluated for α-glucosidase inhibition. researchgate.netnih.gov Several of these compounds displayed potent activity, with some exhibiting inhibitory effects in the low micromolar and even nanomolar range. Notably, these compounds were found to be selective, showing less than 50% inhibition against β-glucosidase. nih.gov The most active compounds from this study serve as strong leads for the development of new therapeutic agents. researchgate.netnih.gov
Key findings revealed that compounds 1 , 14 , and 23 from the series were particularly potent, with IC50 values of 2.80 ± 0.11 µM, 0.76 ± 0.01 µM, and 2.17 ± 0.18 µM, respectively. nih.gov In silico docking studies supported these in vitro results, indicating that the synthetic molecules effectively interact with the active site of the α-glucosidase enzyme. nih.gov
| Compound | IC50 Value (µM) | Reference |
|---|---|---|
| Compound 14 | 0.76 ± 0.01 | nih.gov |
| Compound 23 | 2.17 ± 0.18 | nih.gov |
| Compound 1 | 2.80 ± 0.11 | nih.gov |
Kinase Inhibition (e.g., c-Met, DYRK1A)
Kinases are critical regulators of cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. The indanone scaffold has been explored for the development of kinase inhibitors.
DYRK1A Inhibition: Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a target of interest for conditions like Down syndrome, Alzheimer's disease, and certain cancers. A series of sulfur-containing tetracyclic indanone analogues, specifically 6H-benzo[b]indeno[1,2-d]thiophen-6-ones, were designed and evaluated as DYRK1A inhibitors. Several compounds in this series demonstrated potent inhibition in the nanomolar range.
The study identified compounds 4k and 4l as having particularly high potency against DYRK1A, with IC50 values of 35 nM and 54 nM, respectively. Other analogues, such as 4i and 4j , also showed significant activity. Interestingly, the most potent DYRK1A inhibitor, 4k , also proved to be a potent multi-kinase inhibitor, affecting CLK1, CLK4, and haspin with IC50 values of 20 nM, 26 nM, and 76 nM, respectively.
| Compound | IC50 Value (nM) | Reference |
|---|---|---|
| Compound 4k | 35 | nih.gov |
| Compound 4l | 54 | nih.gov |
| Compound 4i | 105 | nih.gov |
| Compound 4j | 116 | nih.gov |
c-Met Inhibition: The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that plays a role in tumor development and angiogenesis. While specific indanone analogues directly targeting c-Met are not detailed in the provided research, the development of pharmacophore models for c-Met inhibitors provides a framework for designing such compounds. A validated pharmacophore model for c-Met inhibitors consists of key features such as hydrogen-bond acceptors, a hydrophobic feature, and an aromatic ring. The planar and functionalized nature of the indanone scaffold makes it a suitable candidate for designing molecules that can fit such a pharmacophore model to achieve c-Met inhibition.
Anticancer Potential: In Vitro Cell Line Studies and Apoptotic Pathways
The anticancer properties of indanone and dihydro-1H-indene analogues have been investigated across various human cancer cell lines. These studies highlight their ability to inhibit cell proliferation and induce apoptosis through mechanisms such as cell cycle arrest and tubulin polymerization inhibition.
One study detailed a 2-benzylidene indanone lead molecule, 3-(3',4',5'-Trimethoxyphenyl)-4,5,6-trimethoxy,2-(3″,4″-methylenedioxybenzylidene)-indan-1-one, which exhibited potent cytotoxicity against a range of human carcinoma cells. nih.gov This compound induced G2/M phase arrest in MCF-7 (breast cancer) and MDA-MB-231 (breast cancer) cells and triggered apoptosis in DU145 (prostate cancer) cells, as evidenced by the cleavage of PARP. nih.gov
Another series of novel dihydro-1H-indene derivatives was designed as tubulin polymerization inhibitors. One of the most potent derivatives, compound 12d , displayed significant antiproliferative activity against four cancer cell lines with IC50 values in the nanomolar range. Mechanistic studies confirmed that compound 12d binds to the colchicine (B1669291) site on tubulin, thereby inhibiting tubulin polymerization, which leads to cell cycle arrest and apoptosis.
| Cancer Cell Line | Cell Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| A549 | Lung Carcinoma | 0.028 | |
| Hela | Cervical Cancer | 0.035 | |
| MCF-7 | Breast Cancer | 0.087 | |
| K562 | Leukemia | 0.031 |
Structure-Activity Relationship (SAR) Studies and Pharmacophore Identification
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of bioactive compounds. For indanone and its analogues, SAR analyses have provided valuable insights into the structural requirements for their various biological activities.
For α-glucosidase inhibition by indane-1,3-dione derivatives, the substitution pattern on the benzaldehyde (B42025) moiety, which is condensed with the indanedione core, plays a critical role in determining inhibitory potency. The specific electronic and steric properties of these substituents govern the interaction with the enzyme's active site, leading to the high potency observed for compounds like 14 . nih.gov
In the context of DYRK1A inhibition , SAR studies on 6H-benzo[b]indeno[1,2-d]thiophen-6-ones revealed several key features. A constrained, rigid tetracyclic structure was shown to be more effective than a more flexible "open form" analogue. nih.gov The presence and position of hydroxyl and methoxy (B1213986) groups on the scaffold were critical for potency. Specifically, a hydroxyl group at the R5 position of the benzothiophene (B83047) ring, combined with a methoxy group on the indenone moiety, resulted in the highest potency, as seen in compound 4k . nih.gov In contrast, replacing the hydroxyl with a fluorine atom led to a complete loss of activity, highlighting the importance of this specific hydrogen-bonding interaction. nih.gov
For anticancer activity , the SAR of dihydro-1H-indene derivatives as tubulin inhibitors indicates that the nature of the "B ring" substituent is paramount. Compound 12d , which features a 4-hydroxy-3-methoxyphenyl group as the B ring, showed the most potent antiproliferative effects. This substitution pattern is common in other known colchicine site binding agents, suggesting its importance for interaction with tubulin.
A general pharmacophore model for c-Met kinase inhibitors has been identified, typically comprising two hydrogen-bond acceptors, one hydrophobic feature, and one aromatic ring. The indanone scaffold, with its ketone (a hydrogen bond acceptor), fused aromatic ring, and capacity for diverse substitution, can be readily modified to fit this pharmacophore, suggesting a rational pathway for the design of novel indanone-based c-Met inhibitors.
Applications in Advanced Chemical Research and Development
Role as Versatile Building Blocks in Complex Molecule Synthesis
The chemical architecture of 5-hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde makes it a valuable starting material for the synthesis of more complex molecules. The aldehyde group is readily available for a variety of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions such as aldol (B89426) condensations and Wittig reactions. The hydroxyl group offers another site for modification, such as etherification or esterification, further expanding the synthetic possibilities.
The indane nucleus itself is a key component in numerous synthetic strategies. nih.gov The development of efficient methods to construct and functionalize the indene (B144670) ring system has been a focus of organic chemistry research. globethesis.comorganic-chemistry.org These methods often involve intramolecular cyclization reactions, providing access to a diverse array of substituted indene derivatives. globethesis.com The presence of both an aromatic and an aliphatic ring in a fused system allows for selective reactions on different parts of the molecule, a desirable feature in multi-step syntheses. nih.gov
Contribution to Medicinal Chemistry: Lead Compound Development and Drug Discovery Scaffolds
The indane scaffold is a cornerstone in the development of new therapeutic agents. researchgate.netscribd.com Its rigid structure allows for the precise spatial arrangement of pharmacophoric groups, which is crucial for effective interaction with biological targets. nih.gov A wide range of indane derivatives have been investigated for various medicinal applications, demonstrating the broad therapeutic potential of this chemical class. eburon-organics.com
The versatility of the indane framework enables extensive structure-activity relationship (SAR) studies. researchgate.net By systematically modifying the substituents on the indane ring, medicinal chemists can fine-tune the pharmacological properties of a lead compound to optimize its efficacy and selectivity. eburon-organics.com The indane nucleus is present in several commercially successful drugs, highlighting its importance in pharmaceutical development. nih.gov
Table 1: Examples of Biological Activities of Indane Derivatives
| Class of Indane Derivative | Therapeutic Area |
| Aminoindanes | Neuroprotective agents |
| Indane-carboxamides | CGRP receptor antagonists |
| Substituted Indenes | Anticancer therapeutics |
| Indanediones | Neuroprotective molecules |
This table provides a generalized overview of the therapeutic potential of the indane class of compounds based on existing research. researchgate.neteburon-organics.com
Research has shown that novel indane scaffolds hold significant promise for the treatment of cancer and inflammatory diseases. tudublin.ie For instance, certain dihydro-1H-indene derivatives have been designed and synthesized as tubulin polymerization inhibitors, a key mechanism in cancer chemotherapy. nih.gov These compounds have demonstrated potent antiproliferative activity against various cancer cell lines. nih.gov
Materials Science Applications of Indene-Derived Systems
Beyond medicinal chemistry, indene derivatives have found applications in the field of materials science. globethesis.com The unique electronic and photophysical properties of the indene ring system make it an attractive component for the design of novel functional materials. bohrium.com These materials can have potential uses in areas such as organic electronics and polymer chemistry. The ability to introduce various functional groups onto the indene scaffold allows for the tuning of its material properties to suit specific applications. bohrium.com
Chemical Biology Probes for Target Identification
Chemical biology probes are essential tools for elucidating the mechanisms of biological processes and for identifying new drug targets. The indane scaffold, due to its proven biological activity and synthetic tractability, is a suitable framework for the design of such probes. By incorporating reporter tags, such as fluorescent dyes or affinity labels, onto an indane-based molecule, researchers can visualize its distribution within cells and identify its binding partners. This approach can provide valuable insights into the mode of action of indane-based therapeutic agents and aid in the discovery of novel biological targets.
Conclusion and Future Perspectives in 5 Hydroxy 2,3 Dihydro 1h Indene 4 Carbaldehyde Research
Summary of Key Findings and Current Research Gaps
Research directly focused on 5-hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde is limited. However, by examining related indane and indene (B144670) derivatives, we can infer potential areas of interest and identify significant gaps in our knowledge.
Derivatives of the indane scaffold have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties. nih.govmdpi.comresearchgate.net For instance, certain indanone derivatives are being investigated as multi-target-directed ligands for Alzheimer's disease. semanticscholar.org The presence of both a hydroxyl and a carbaldehyde group on the benzene (B151609) ring of this compound suggests potential for diverse biological interactions and synthetic modifications.
Key Research Areas and Identified Gaps
| Research Area | Key Findings for Related Indane Scaffolds | Specific Gaps for this compound |
|---|---|---|
| Biological Activity | Anticancer, anti-inflammatory, neuroprotective, antiviral, and antimicrobial activities observed. researchgate.netnih.govmdpi.comresearchgate.net | No specific biological activity data available. |
| Mechanism of Action | Varies depending on the derivative; can include enzyme inhibition or receptor modulation. semanticscholar.orgnih.gov | Unknown. |
| Synthetic Chemistry | Various methods exist for the synthesis and functionalization of the indane core. researchgate.net | Limited information on the specific synthesis and reactivity of this compound. |
| Structure-Activity Relationship (SAR) | SAR studies have been conducted for some indane series to optimize activity. nih.gov | No SAR data available. |
Emerging Methodologies in Indene Functionalization
Recent advances in synthetic organic chemistry offer exciting possibilities for the derivatization and application of this compound. These emerging methodologies could be pivotal in exploring the chemical space around this scaffold.
One of the most promising areas is the use of photoredox catalysis . This technique allows for novel carbon-atom insertion reactions into the indene core under mild conditions, enabling the introduction of a wide variety of functional groups. nih.govresearchgate.net Such methods could be employed to modify the five-membered ring of this compound, leading to a library of new derivatives for biological screening. rsc.orgresearchgate.net
Another significant development is the advancement in C-H functionalization . Transition-metal-catalyzed C-H activation provides a direct and atom-economical way to introduce new substituents onto the aromatic ring of indane derivatives. rsc.orgrsc.orgmdpi.com This approach could be used to further functionalize the benzene ring of the target molecule, allowing for fine-tuning of its electronic and steric properties.
Emerging Synthetic Methodologies
| Methodology | Description | Potential Application to this compound |
|---|---|---|
| Photoredox Catalysis | Utilizes visible light to initiate radical-based transformations, enabling unique bond formations. nih.govresearchgate.net | Modification of the cyclopentane (B165970) ring and introduction of diverse functional groups. |
| C-H Functionalization | Direct conversion of C-H bonds into C-C or C-heteroatom bonds, often catalyzed by transition metals. rsc.orgrsc.orgmdpi.com | Further substitution on the aromatic ring to modulate biological activity. |
| Metal-Free Cyclizations | Boron trichloride-mediated cyclization of ortho-alkynylstyrenes to form functionalized indenes. acs.org | Could offer alternative synthetic routes to the core structure. |
Potential for Novel Biological Target Identification
The structural features of this compound suggest that it could interact with a variety of biological targets. The development of novel indane scaffolds has shown promise in identifying new avenues for drug discovery. nih.govtudublin.ie
The planar aromatic ring fused to the non-planar cyclopentane ring provides a rigid three-dimensional structure that can fit into specific binding pockets of proteins. The hydroxyl and carbaldehyde groups offer hydrogen bonding capabilities and the potential for covalent interactions, respectively. These features are often found in pharmacologically active molecules.
Future research could focus on screening this compound and its derivatives against a panel of biological targets implicated in various diseases. For example, given the anticancer activity of some indanone derivatives, this compound could be evaluated against cancer cell lines and related enzymatic targets. nih.govtudublin.ie Similarly, its potential as a cholinesterase inhibitor could be explored in the context of Alzheimer's disease. nih.gov
Interdisciplinary Research Opportunities
The study of this compound is not limited to medicinal chemistry. Its unique structure and functional groups open doors for interdisciplinary collaborations.
In the field of materials science , functionalized indenes are being explored for their applications in organic electronics and fluorescent materials. acs.org The specific electronic properties conferred by the hydroxy and carbaldehyde substituents could make this compound a candidate for such applications.
The principles of bioorthogonal chemistry , which involve chemical reactions that can occur inside living systems without interfering with native biochemical processes, could also be applied. nih.govwikipedia.org The carbaldehyde group, for instance, could potentially be used in bioorthogonal ligation reactions for in-situ labeling and imaging of biological targets.
Furthermore, the development of functionalized scaffolds for tissue engineering represents another avenue for interdisciplinary research. nih.govresearchgate.netresearchgate.net While a direct application is not immediately obvious, the biological activity of indane derivatives could inspire the design of novel biomaterials.
Q & A
Q. What are the recommended synthetic routes for 5-hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from indene derivatives or functionalized aromatic precursors. For instance, aldehydes in similar frameworks are synthesized via oxidation of hydroxymethylene intermediates or condensation reactions using acetic acid as a solvent under reflux conditions . Optimization includes adjusting reaction time (3–5 hours), temperature (reflux at ~110°C), and stoichiometric ratios (1.1 equiv of aldehyde precursors). Catalysts like sodium acetate can enhance yield, while purification via recrystallization (e.g., DMF/acetic acid mixtures) improves purity .
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer : Structural elucidation relies on 1H/13C-NMR to identify proton environments and carbonyl groups, IR spectroscopy for hydroxyl (OH) and aldehyde (C=O) stretching frequencies, and X-ray crystallography for absolute configuration determination . For example, X-ray diffraction (Cu-Kα radiation, R-factor <0.062) resolves bond angles and torsional strains in the indene core, while high-resolution mass spectrometry (HRMS) confirms molecular weight (C10H10O2; 162.19 g/mol) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data when synthesizing this compound?
- Methodological Answer : Spectral contradictions (e.g., unexpected peaks in NMR) may arise from tautomerism, impurities, or stereoisomers. Strategies include:
- Recrystallization to isolate pure crystalline phases .
- Deuterated solvent exchange (e.g., D2O) to identify exchangeable protons (e.g., OH groups) .
- Comparative analysis with computational predictions (DFT calculations for NMR chemical shifts) .
- 2D NMR techniques (COSY, HSQC) to resolve overlapping signals .
Q. What strategies are employed to assess the stability of this compound under various storage conditions?
- Methodological Answer : Stability studies involve:
- Accelerated degradation tests (e.g., 40°C/75% RH for 6 months) monitored via HPLC to track aldehyde oxidation or dimerization .
- Thermogravimetric analysis (TGA) to determine decomposition temperatures.
- Light sensitivity assays using UV-Vis spectroscopy to detect photodegradation products.
Optimal storage: airtight containers under inert gas (N2/Ar) at -20°C to prevent moisture absorption and oxidative degradation .
Q. How can computational modeling be integrated with experimental data to predict the reactivity of this compound in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic aldehyde reactivity and regioselectivity in nucleophilic additions. Key steps:
Q. What role does this compound play as an intermediate in pharmaceutical synthesis?
- Methodological Answer : The aldehyde group enables condensation reactions to form Schiff bases or heterocycles (e.g., imidazoles, pyrazoles). For example:
- Schiff base formation : React with amines (e.g., p-toluidine) in ethanol to generate bioactive intermediates .
- Heterocyclic synthesis : Use H2O2 in acetic acid to cyclize into indole derivatives, monitored by TLC for reaction completion .
Purity of intermediates is critical; column chromatography (silica gel, ethyl acetate/hexane) ensures removal of unreacted aldehyde .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
